molecular formula C15H13N3O5S B2908205 (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 314282-17-2

(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B2908205
CAS No.: 314282-17-2
M. Wt: 347.35
InChI Key: PHANZYFPUIZPCM-RUDMXATFSA-N
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Description

Key Pharmacological Activities

Chalcones demonstrate remarkable diversity in their mechanisms of action, as highlighted below:

Biological Activity Mechanism/Target Example Derivatives References
Anticancer Tubulin polymerization inhibition Hydroxychalcones, methoxychalcones
Antimicrobial Cell membrane disruption (bacteria/fungi) Nitrochalcones, prenylated chalcones
Anti-inflammatory COX-2 and LOX enzyme inhibition Dihydrochalcones, hydroxylated analogs
Antioxidant Free radical scavenging Trihydroxychalcones

The structure-activity relationship (SAR) of chalcones reveals that electron-withdrawing groups (e.g., nitro, sulfonyl) enhance cytotoxicity by increasing electrophilicity, while hydroxyl and methoxy groups improve antioxidant and anti-inflammatory properties. For instance, nitro-substituted chalcones exhibit potent antifungal activity by disrupting ergosterol biosynthesis in Candida albicans. Similarly, methoxychalcones show nanomolar IC₅₀ values against breast cancer cell lines due to enhanced tubulin-binding affinity.

Sulfonamide Moieties as Multifunctional Pharmacophores in Targeted Therapy

Sulfonamides, characterized by a sulfonyl group attached to an amine, have been integral to drug discovery since the introduction of Prontosil in the 1930s. Their ability to mimic endogenous substrates enables interactions with diverse enzymatic targets.

Therapeutic Applications of Sulfonamides

Sulfonamide derivatives exhibit activity across multiple therapeutic areas:

Target Pathway Clinical Application Example Derivatives References
Carbonic anhydrase Antiglaucoma, diuretics Acetazolamide, Dorzolamide
Dihydropteroate synthase Antibacterial agents Sulfamethoxazole, Sulfadiazine
Tyrosine kinase Anticancer (e.g., breast, lung cancer) Pazopanib, Sulindac
HIV-1 protease Antiviral therapy Amprenavir, Tipranavir

The sulfamoyl group (-SO₂NH₂) in (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide contributes to hydrogen bonding with active-site residues, enhancing target affinity. For example, sulfonamides inhibit carbonic anhydrase by coordinating the zinc ion in the enzyme’s active site, a mechanism leveraged in antiglaucoma therapies.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)(H2,16,22,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHANZYFPUIZPCM-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form 3-nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 3-nitrobenzaldehyde: The 3-nitrobenzene is then oxidized to form 3-nitrobenzaldehyde using an oxidizing agent such as potassium permanganate.

    Synthesis of 3-(3-nitrophenyl)prop-2-enal: The 3-nitrobenzaldehyde undergoes a condensation reaction with acrolein in the presence of a base to form 3-(3-nitrophenyl)prop-2-enal.

    Formation of (2E)-3-(3-nitrophenyl)prop-2-enamide: The 3-(3-nitrophenyl)prop-2-enal is then reacted with an amine, specifically 4-sulfamoylaniline, under acidic conditions to form the final product, (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Reduction: Formation of (2E)-3-(3-aminophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-A]pyrimidine core has been extensively studied for its anticancer properties. Various derivatives, including 6-fluoropyrazolo[1,5-A]pyrimidine, have shown promising results against several cancer cell lines.

  • Synthesis and Screening : Recent studies synthesized a library of triazole-linked glycohybrids based on 6-fluoropyrazolo[1,5-A]pyrimidine. These compounds were evaluated for their anticancer activity against human breast cancer cell lines (MCF-7, MDA-MB-231, and MDA-MB-453). Notably, some derivatives exhibited significant growth inhibition, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism by which pyrazolo[1,5-A]pyrimidines exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs). For instance, a derivative identified as BS-194 was shown to selectively inhibit multiple CDKs with low nanomolar IC50 values . This inhibition disrupts cell cycle progression in cancer cells.

Enzymatic Inhibition

Beyond their anticancer properties, pyrazolo[1,5-A]pyrimidines are recognized for their ability to inhibit various enzymes:

  • Kinase Inhibition : The scaffold has been explored for developing inhibitors targeting specific kinases. The interaction of the pyrazolo[1,5-A]pyrimidine core with the ATP binding site of kinases allows for selective inhibition. This selectivity can be tailored through modifications at various positions on the molecule .
  • CDK Activity : The derivatives have shown efficacy in blocking CDK activity, which is crucial for regulating cell division and proliferation. This makes them valuable candidates for further development as therapeutic agents against proliferative diseases .

Imaging Techniques

6-Fluoropyrazolo[1,5-A]pyrimidine derivatives have also been investigated as potential imaging agents:

  • Positron Emission Tomography (PET) : Novel derivatives labeled with fluorine-18 have been developed for use in PET imaging. These compounds aim to improve tumor imaging by providing better specificity and sensitivity compared to traditional imaging agents like fluorodeoxyglucose (FDG) . The structural resemblance to purines enhances their uptake in tumor tissues.

Summary of Biological Activities

The following table summarizes the biological activities associated with 6-fluoropyrazolo[1,5-A]pyrimidine and its derivatives:

Activity Target Effect References
AnticancerVarious cancer cell linesGrowth inhibition
Kinase InhibitionCyclin-dependent kinasesSelective inhibition
ImagingTumor tissuesEnhanced specificity in PET imaging

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports demonstrated that synthesized glycohybrids based on 6-fluoropyrazolo[1,5-A]pyrimidine exhibited varying degrees of anticancer activity against MCF-7 and MDA-MB-231 cell lines. The most promising compounds showed over 70% growth inhibition compared to control treatments .

Case Study 2: Enzymatic Activity

Research highlighted the development of selective CDK inhibitors derived from pyrazolo[1,5-A]pyrimidines. These inhibitors were able to effectively block cell cycle progression in vitro and showed potential for further development into therapeutic agents targeting specific cancers .

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s nitro and sulfamoyl groups distinguish it from other enamide derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name / ID Substituents (Anilide/Phenyl Rings) Biological Activity Lipophilicity (logD7.4) Notes
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (Target) Phenyl: 3-NO2; Anilide: 4-SO2NH2 Not explicitly reported Predicted lower logD due to polar groups Sulfamoyl enhances solubility
Compound 10 () Phenyl: H; Anilide: 3-CF3, 4-F Bactericidal (MRSA, comparable to ampicillin) Higher logD (CF3 increases lipophilicity) Meta-substitution favors antimicrobial activity
Compound 17 () Phenyl: H; Anilide: 2-CF3, 4-NO2 Lower antimicrobial activity Moderate logD Structural dissimilarity (Tanimoto <0.85) reduces activity predictability
(2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide () Phenyl: 4-NO2; Anilide: 4-F Synthetic intermediate Higher logD (NO2 at para) Positional isomer of target; para-nitro may reduce resonance effects
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide () Phenyl: 4-isobutyl; Anilide: 3-Cl, 4-F Not reported High logD (alkyl and halogen groups) Lipophilic groups enhance membrane permeability
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () Phenyl: 4-OH, 3-OCH3; Anilide: H Metabolite with uncharacterized activity Low logD (polar hydroxyl groups) Hydroxy groups may confer antioxidant properties

Substituent Position and Activity Trends

  • Nitro Group Position: The target’s meta-nitro group (vs.
  • Sulfamoyl Group : Unlike halogen or alkyl substituents (e.g., ), the sulfamoyl group improves aqueous solubility but may reduce membrane permeability, impacting bioavailability .
  • Anti-inflammatory vs. Antimicrobial Trade-offs : highlights that meta-substituted anilides favor antimicrobial activity, while ortho/meta combinations (e.g., compound 20) are anti-inflammatory. The target’s para-sulfamoyl substitution may limit anti-inflammatory efficacy .

Pharmacokinetic and ADMET Considerations

  • Metabolic Stability : Sulfonamide-containing compounds (e.g., ’s asivatrep) are prone to sulfation or glucuronidation, which may apply to the target compound .

Research Implications and Gaps

  • Anti-inflammatory Screening : The sulfamoyl group’s impact on NF-κB inhibition (cf. compound 20, ) warrants investigation .
  • Synthetic Feasibility : ’s synthetic routes for para-nitro analogs could be adapted for large-scale target synthesis .

Biological Activity

Introduction

The compound (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic molecule notable for its unique structural features, which include a conjugated system with both nitrophenyl and sulfamoyl functional groups. This article explores the biological activity of this compound, its potential applications in medicinal chemistry, and insights from recent research findings.

Chemical Structure and Properties

The molecular formula of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is C15H13N3O5SC_{15}H_{13}N_{3}O_{5}S with a molecular weight of approximately 347.35 g/mol. The presence of the nitro group suggests potential electrophilic interactions, while the sulfamoyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration .

The biological activity of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group may facilitate electron transfer reactions, while the sulfamoyl group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to significant biological effects .

Enzyme Inhibition Studies

Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on specific enzymes. For instance, derivatives of the nitrophenyl sulfonamide class have shown promising results as urease inhibitors, with some compounds demonstrating IC50 values lower than 0.1 μM . This suggests that (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide may possess similar inhibitory properties, warranting further investigation into its pharmacological potential.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities based on slight modifications in their chemical structure. The following table summarizes these comparisons:

Compound NameStructural FeaturesBiological Activity
SulfanilamideContains a sulfonamide group; lacks nitro substitutionAntibacterial
NitrofurantoinContains nitro group; different backboneAntimicrobial
N-(4-Aminophenyl)sulfonamideSimilar sulfonamide structure; lacks nitro groupAntibacterial
4-NitroanilineContains nitro group; simpler structurePrecursor for dyes

The unique combination of both nitrophenyl and sulfamoyl functionalities in (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide enhances its therapeutic profile compared to these similar compounds .

Recent Research Insights

Research has shown that compounds similar to (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide exhibit significant biological activities. For example, a study on N-phenylsulfonyl aminoacetohydroxamic acids highlighted their potential as urease inhibitors, with some derivatives showing higher potency than established controls . This suggests that (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide could similarly serve as a lead compound for developing new enzyme inhibitors.

Pharmacological Applications

The potential applications of (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide span various fields including:

  • Medicinal Chemistry : Investigated for its potential therapeutic properties.
  • Enzyme Inhibition : Possible use as an enzyme inhibitor in drug development.
  • Industrial Chemistry : Application in producing specialty chemicals and dyes .

Q & A

Q. What are the recommended synthetic routes for (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of 3-nitrocinnamic acid derivatives with 4-sulfamoylaniline using coupling agents like EDC/HOBt to form the enamide backbone.
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (E)-isomer.
  • Optimization : Reaction temperature (60–80°C) and solvent choice (DMF or dichloromethane) are critical for yield improvement. Monitoring with TLC and adjusting pH to 7–8 minimizes side reactions like hydrolysis .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing (E) vs. (Z) isomers via coupling constants) and functional group integrity (e.g., sulfonamide NH at δ 10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃N₃O₅S: 356.0648) .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfamoyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 3-nitrophenyl group is strongly electron-withdrawing (-I effect), activating the enamide double bond for Michael additions. In contrast, the 4-sulfamoylphenyl group (via resonance donation) stabilizes intermediates in SNAr reactions. Comparative studies with analogs (e.g., 4-chloro or 4-methyl substitutions) show:
SubstituentReactivity in SNArExample Yield (%)
-NO₂ (3-nitrophenyl)High (electron-deficient aryl ring)78%
-SO₂NH₂ (sulfamoyl)Moderate (resonance stabilization)65%
-CH₃ (methyl)Low (electron-donating)42%

Computational studies (DFT) can quantify charge distribution at reaction sites .

Q. What strategies can resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO <0.1%), and incubation times (24–48 hours) .
  • Meta-Analysis : Pool data from multiple studies (e.g., ED₅₀ ranges in rodent models) and apply statistical tools (ANOVA) to identify outliers. For example, anticonvulsant ED₅₀ values vary by >20% due to dosing routes (i.p. vs. oral) .
  • Structural Validation : Reconfirm compound identity (via X-ray crystallography) to rule out batch-to-batch degradation .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., cyclooxygenase-2)?

  • Methodological Answer :
  • Target Preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and remove water molecules. Protonate residues at pH 7.4 using AutoDock Tools.
  • Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and assign Gasteiger charges.
  • Docking : Use AutoDock Vina with a grid box centered on the active site (20 ų). Analyze binding poses for hydrogen bonds (e.g., sulfamoyl group with Arg120) and π-π stacking (nitrophenyl with Tyr355) .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib: -9.2 kcal/mol vs. target compound: -8.5 kcal/mol) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV-Vis quantification (λmax = 280 nm).
  • Findings : Polar sulfamoyl group enhances aqueous solubility (≈2.1 mg/mL) compared to non-sulfonamide analogs (<0.5 mg/mL). Discrepancies arise from aggregation at high concentrations—dynamic light scattering (DLS) can detect nanoaggregates .

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